molecular formula C23H31N3O5 B3832557 1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

Cat. No.: B3832557
M. Wt: 429.5 g/mol
InChI Key: KUDQQAMWAAUEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine-2,4-dione core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the condensation of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a pyrimidine-2,4-dione derivative under controlled conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation products include ketones or aldehydes.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: Explored for its potential in creating novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
  • 1-(4-Ethoxyphenyl)-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

Uniqueness: 1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both hydroxyl and imine functional groups. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-5-31-17-8-6-15(7-9-17)26-20(29)18(19(28)25-21(26)30)12-24-14-23(4)11-16(27)10-22(2,3)13-23/h6-9,12,16,27,29H,5,10-11,13-14H2,1-4H3,(H,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDQQAMWAAUEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=NCC3(CC(CC(C3)(C)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 2
1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 3
1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 4
1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 5
1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione
Reactant of Route 6
1-(4-Ethoxyphenyl)-6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]pyrimidine-2,4-dione

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